
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name “methyl 6-hydroxyindoline-2-carboxylate hydrochloride”. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Scientific Research Applications
Chemical Reactions and Derivatives :
- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives were studied for reactions with N-bromosuccinimide, showing the conversion into different esters and the migration of bromine to the benzene ring in specific conditions (Irikawa et al., 1989).
Electrochemical Studies :
- Research on the electrochemical oxidation of indole-3-acetic acid in acidic solutions revealed various complex reaction pathways, forming different compounds like 3-hydroxy-2-oxindole and indole-3-aldehyde. This study provides insights into the electrochemical behavior of indole derivatives (Hu & Dryhurst, 1993).
Synthesis and Applications in Drug Development :
- The synthesis of conformationally constrained tryptophan derivatives involving methyl indole-4-carboxylate was explored for use in peptide and peptoid conformation elucidation studies. These studies are crucial for understanding peptide structures and their biological interactions (Horwell et al., 1994).
Antiviral Research :
- A study on Arbidol, an antiviral compound, discussed its broad-spectrum antiviral activity. Arbidol's molecular structure contains indole-3-carboxylate, demonstrating its relevance in developing antiviral medications (Boriskin et al., 2008).
Pharmaceutical Chemistry :
- Synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, was conducted to study their antiviral activity against various viruses, highlighting the potential pharmaceutical applications of these compounds (Ivashchenko et al., 2014).
Safety and Hazards
The compound is classified under GHS07. The hazard statements are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dietary intake has been found to widely influence gut microbiota and the related indole metabolism
Biochemical Analysis
Biochemical Properties
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular antioxidant levels. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to changes in gene expression patterns and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cellular antioxidant levels and improving metabolic function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects become significantly more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. This interaction can lead to the formation of various metabolites, which can have different biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For instance, it can be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its effects on cellular processes and overall cellular health .
Properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9;/h2-3,5,9,11-12H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXFWIZFVVLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2581548.png)
![(3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one;hydrochloride](/img/structure/B2581549.png)
![1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2581552.png)
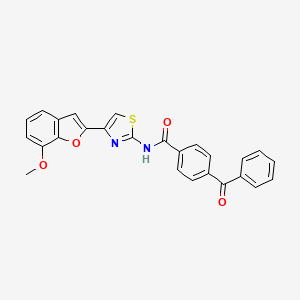
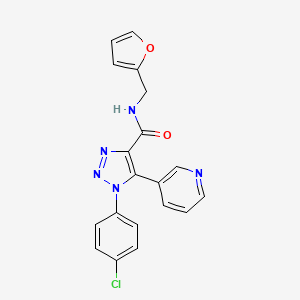
![Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate](/img/structure/B2581556.png)
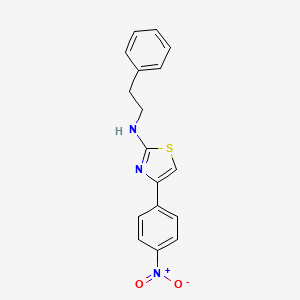
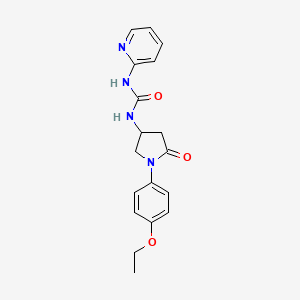
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B2581563.png)
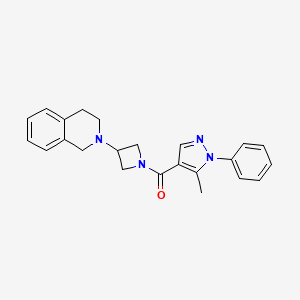

![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)
![benzofuran-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2581570.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)
